molecular formula C9H14N2OS B2484064 (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol CAS No. 1289689-35-5

(3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol

Katalognummer: B2484064
CAS-Nummer: 1289689-35-5
Molekulargewicht: 198.28
InChI-Schlüssel: VREVUQMCBGOQCP-MQWKRIRWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol ( 1289689-35-5) is a chiral chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates two privileged pharmacophores: a thiazole heterocycle and a pyrrolidin-3-ol scaffold . The thiazole moiety is a versatile, aromatic heterocycle found in a wide array of bioactive molecules and approved drugs due to its ability to participate in key donor-acceptor and nucleophilic reactions . Thiazole-containing compounds have demonstrated diverse therapeutic potentials, including antimicrobial, anticancer, and anti-convulsant activities, and are frequently explored in preclinical and clinical development . The (S)-pyrrolidin-3-ol component is a saturated, sp3-hybridized nitrogen heterocycle that enhances the molecule's three-dimensional structural diversity. This scaffold is prized for its ability to improve solubility and influence the stereochemistry of a molecule, which is critical for optimizing binding to enantioselective biological targets . The pyrrolidine ring is a common feature in FDA-approved pharmaceuticals and is extensively used in the design of compounds targeting the central nervous system, cancer, and infectious diseases . This combination makes this compound a valuable intermediate for constructing novel chemical entities. Research into analogous thiazole derivatives has identified compounds with potent inhibitory activity against malarial cGMP-dependent protein kinase (PKG), highlighting the scaffold's relevance in developing fast-acting antimalarial agents . Furthermore, pyrrolidine-based structures are actively investigated as inhibitors for various enzymes, such as autotaxin and main proteases, indicating broad applicability in antiviral and anticancer research . This product is intended For Research Use Only and is not approved for human consumption. It must be handled by qualified laboratory personnel. Please refer to the safety data sheet for proper handling and storage instructions. Store sealed in a dry environment at 2-8°C .

Eigenschaften

IUPAC Name

(3S)-1-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-7(9-10-3-5-13-9)11-4-2-8(12)6-11/h3,5,7-8,12H,2,4,6H2,1H3/t7?,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREVUQMCBGOQCP-MQWKRIRWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N2CCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NC=CS1)N2CC[C@@H](C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment to Pyrrolidine: The thiazole ring is then attached to the pyrrolidine ring through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (3S)-enantiomer. This can be achieved through chiral chromatography or by using a chiral auxiliary during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The thiazole ring can be reduced to a thiazoline ring using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3), or sulfonating agents (SO3).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a thiazoline derivative.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

(3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites or receptor binding sites, leading to inhibition or activation of biological pathways. The pyrrolidine ring provides structural stability and enhances the binding affinity of the compound to its targets.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Varied Aromatic Substituents

Key analogs include 5-[2-[(3R)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and 5-[2-[(3S)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b) . These compounds share the pyrrolidine core but differ in substituents:

  • Aromatic group : 2-phenylethyl (1a/1b) vs. thiazol-2-yl-ethyl (target compound).
  • Additional moieties : 1,2,4-oxadiazole and pyridyl groups in 1a/1b, absent in the target compound.

Enantiomeric Comparison: (3S) vs. (3R) Configurations

The (3R)-enantiomer of the target compound (CAS: 1289689-30-0) shares identical molecular weight and formula but differs in stereochemistry . Key considerations include:

Structure–Activity Relationship (SAR) Trends

Parameter Target Compound Compound 1a/1b (3R)-Enantiomer
Core Structure Pyrrolidin-3-ol Pyrrolidin-3-ol Pyrrolidin-3-ol
N-Substituent Thiazol-2-yl-ethyl 2-Phenylethyl Thiazol-2-yl-ethyl
Stereochemistry (C3) S-configuration R (1a), S (1b) R-configuration
Bioactivity Not reported Anti-SARS-CoV-2 activity Not reported
Key Functional Groups Thiazole, hydroxyl Phenyl, oxadiazole, pyridyl Thiazole, hydroxyl

Insights :

  • Aromatic vs. Heteroaromatic Substituents : Thiazole’s electron-rich nature may improve binding to enzymes or receptors requiring π-orbital interactions or hydrogen bonding, whereas phenyl groups favor hydrophobic pockets.
  • Stereochemical Influence : The antiviral activity of 1a/1b highlights the importance of pyrrolidine stereochemistry in target engagement, suggesting the (3S)-configuration in the target compound could be optimized for similar applications .

Biologische Aktivität

(3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol, a compound with the CAS number 1936161-58-8, is a pyrrolidine derivative featuring a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and possible therapeutic applications in various diseases. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₄N₂OS
  • Molecular Weight : 186.29 g/mol

The compound consists of a pyrrolidine ring with a hydroxyl group at the 3-position and a thiazole ring linked through an ethyl chain at the 1-position. This unique configuration enhances its biological activity compared to simpler analogs.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing cellular damage. A study demonstrated that derivatives of thiazole and pyrrolidine possess high radical scavenging activity, which may be attributed to their structural features that facilitate electron donation.

Anti-inflammatory Activity

This compound has shown potential in modulating inflammatory responses. In vitro studies have indicated that compounds within this class can inhibit pro-inflammatory cytokines and enzymes, suggesting their utility in treating conditions characterized by excessive inflammation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazole moiety can interact with enzyme active sites, leading to inhibition of key metabolic pathways.
  • Receptor Binding : The compound may bind to various receptors, influencing signaling pathways involved in inflammation and oxidative stress responses .

Synthesis and Research Applications

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : Utilizes Hantzsch thiazole synthesis.
  • Attachment to Pyrrolidine : Achieved through nucleophilic substitution reactions.
  • Chiral Resolution : Finalized via chiral chromatography or chiral auxiliary methods.

This compound serves as a building block for developing pharmaceutical agents targeting various diseases, including neurological disorders and cancer .

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

StudyFindings
Study 1Demonstrated significant antioxidant activity compared to standard antioxidants like ascorbic acid.
Study 2Showed inhibition of pro-inflammatory cytokines in cell culture models, indicating potential use in inflammatory diseases.
Study 3Investigated its binding affinity to specific receptors involved in pain pathways, suggesting analgesic properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with thiazole derivatives and pyrrolidin-3-ol precursors. Key steps include alkylation of the thiazole ring followed by stereoselective functionalization of the pyrrolidine moiety. For example, nucleophilic substitution under controlled pH and temperature ensures retention of the (3S)-configuration. Catalysts like chiral Lewis acids (e.g., BINOL-derived complexes) may enhance enantiomeric excess . Reaction solvents (e.g., ethanol or DMF) and temperature gradients (reflux vs. room temperature) significantly impact yields and purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Characterization requires a combination of analytical techniques:

  • ¹H/¹³C NMR : To confirm stereochemistry and substituent positions, particularly distinguishing between thiazole C2 vs. C4 attachment .
  • LC-MS : Validates molecular weight and purity, with fragmentation patterns identifying side products (e.g., N-alkylation byproducts) .
  • X-ray crystallography : Resolves absolute configuration, critical for chiral centers .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or GPCRs via fluorescence polarization or radioligand binding assays, given the thiazole’s affinity for ATP-binding pockets .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify antiproliferative activity .
  • ADME profiling : Microsomal stability (CYP450 isoforms) and Caco-2 permeability assays predict pharmacokinetic behavior .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to achieve >95% ee?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during pyrrolidine ring formation .
  • Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation steps, which have shown >90% ee in similar pyrrolidine systems .
  • Dynamic kinetic resolution : Combine enzymatic catalysts (e.g., lipases) with racemic substrates to favor the (3S)-enantiomer .

Q. How should researchers address contradictory bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate plasma exposure levels (AUC, Cmax) with efficacy in rodent models to identify bioavailability limitations .
  • Metabolite profiling : Use HPLC-QTOF-MS to detect active/inactive metabolites that may explain discrepancies .
  • Dose-ranging studies : Optimize dosing regimens to mitigate off-target effects (e.g., thiazole-mediated hepatotoxicity) .

Q. What computational strategies predict the binding mode of this compound to biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB IDs for kinases or neurotransmitter receptors). Focus on hydrogen bonding between the hydroxyl group and catalytic residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in the target protein .
  • QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to optimize potency .

Q. What strategies mitigate racemization during large-scale synthesis of the (3S)-enantiomer?

  • Methodological Answer :

  • Low-temperature processing : Maintain reactions below 0°C to reduce thermal energy-driven racemization .
  • Protecting groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent stereochemical inversion .
  • Continuous-flow reactors : Enhance reproducibility and minimize intermediate degradation via precise control of residence time and mixing .

Comparative Analysis and Case Studies

Q. How does the bioactivity of this compound compare to its (3R)-enantiomer and des-hydroxyl analog?

  • Methodological Answer :

  • Enantiomer comparison : The (3S)-form shows 10-fold higher affinity for serotonin receptors in radioligand assays, while the (3R)-enantiomer exhibits off-target adrenergic activity .
  • Des-hydroxyl analog : Lacks hydrogen-bonding capacity, reducing kinase inhibition by 50% in enzymatic assays .

Q. What are the limitations of current synthetic methods, and what innovations are emerging?

  • Methodological Answer :

  • Limitations : Low yields (<40%) in thiazole alkylation steps due to steric hindrance; chiral separation costs .
  • Innovations : Photoredox catalysis for C–N bond formation and biocatalytic cascades using engineered transaminases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.